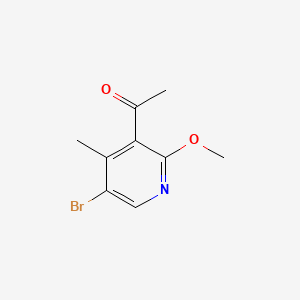

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one

Beschreibung

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a substituted pyridine derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules such as kinase inhibitors and heterocyclic antioxidants .

Eigenschaften

Molekularformel |

C9H10BrNO2 |

|---|---|

Molekulargewicht |

244.08 g/mol |

IUPAC-Name |

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)4-11-9(13-3)8(5)6(2)12/h4H,1-3H3 |

InChI-Schlüssel |

UNIPVZBFFZUAQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1Br)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one typically involves several steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine, followed by the introduction of an ethanone group at the 3-position of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The final product is obtained after purification through techniques such as column chromatography .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a pyridine derivative with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. The uniqueness of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone lies in its combination of both bromine and methoxy groups on the pyridine ring, enhancing its reactivity and broadening its potential applications in research and industry compared to similar compounds.

Applications

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one finds applications in various domains. Interaction studies have been done to assess its binding affinity to biological targets, which is crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. Detailed pharmacological evaluations are necessary to assess its efficacy and safety profiles in potential applications.

Structural Comparison

Several compounds share structural similarities with 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)ethanone | Lacks bromine and methoxy groups | Less reactive due to fewer substituents |

| 2-Acetyl-5-methylpyridine | Different substitution pattern | Varies in reactivity and properties |

| 1-(6-Methoxypyridin-3-yl)ethanone | Different position of methoxy group | Alters binding interactions due to structural change |

| 5-Bromo-2-hydroxy-pyridine | Hydroxy group instead of methoxy | Different reactivity due to hydroxyl functionality |

| 5-Bromo-pyridinamine | Amino group instead of ketone | Alters biological activity significantly |

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of ethanone-containing pyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Biological Activity: Brominated pyridines (e.g., 5-bromo derivatives) exhibit superior antimicrobial and antioxidant activity compared to non-halogenated analogs. For instance, bromine at the 5-position increases lipophilicity, enhancing membrane penetration in bacterial assays .

- Scaffold Flexibility: Non-pyridine analogs like 1-(1H-indol-3-yl)ethan-1-one () prioritize π-π stacking interactions in protein binding, whereas pyridine-based ethanones favor hydrogen bonding due to the nitrogen heteroatom .

Biologische Aktivität

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a pyridine derivative notable for its unique structural features, including a bromine atom and a methoxy group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

The molecular formula of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. Its structure is characterized by the following key components:

| Feature | Description |

|---|---|

| Pyridine Ring | Substituted at positions 2, 4, and 5 |

| Bromine Atom | Enhances reactivity and biological activity |

| Methoxy Group | Contributes to hydrophobic interactions |

| Methyl Group | Influences electronic properties |

Synthesis

The synthesis of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one typically involves:

- Bromination : The starting material, 2-methoxy-4-methylpyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane.

- Acylation : The brominated intermediate is then reacted with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) .

The biological activity of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Binding : It shows potential for binding to various receptors, influencing neurotransmitter systems, particularly in the central nervous system .

Pharmacological Studies

Recent studies have highlighted the compound's efficacy against several biological targets:

- Antibacterial Activity : In vitro tests indicate that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives containing halogen substituents have shown MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some studies report antifungal effects against common pathogens, suggesting that the presence of bromine enhances these activities .

Comparative Analysis

To understand the uniqueness of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)ethanone | Lacks bromine and methoxy groups | Lower reactivity |

| 2-Acetyl-5-methylpyridine | Different substitution pattern | Varies in reactivity |

| 5-Bromo-pyridinamine | Amino group instead of ketone | Altered biological activity |

The combination of both bromine and methoxy groups in 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone enhances its reactivity and broadens its potential applications compared to these similar compounds .

Study on Antibacterial Properties

A study evaluating various pyridine derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties. The compound demonstrated significant inhibition against S. aureus with an MIC value lower than many established antibiotics .

Research on CNS Activity

In another study focusing on central nervous system (CNS) effects, derivatives similar to 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone showed high selectivity for serotonin receptors, indicating potential applications in treating cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.